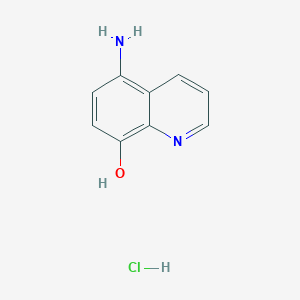

5-Aminoquinolin-8-ol hydrochloride

Description

Historical Trajectories in Quinoline-8-ol Chemistry and its Derivatives

The journey into quinoline (B57606) chemistry began in 1834 when Friedlieb Ferdinand Runge first extracted it from coal tar. wikipedia.org However, it was the synthesis of 8-hydroxyquinoline (B1678124), also known as oxine, in the late 19th century that opened the floodgates for the development of its numerous derivatives. solubilityofthings.comwikipedia.org Initially recognized for its ability to form stable complexes with a wide range of metal ions, 8-hydroxyquinoline quickly found applications in analytical chemistry for the quantitative determination of metals. wikipedia.orgnih.gov

The 20th century witnessed an explosion of research into the biological activities of 8-hydroxyquinoline derivatives. nih.gov This led to the discovery of their potential as antimicrobial, antifungal, and even anticancer agents. nih.govontosight.ai This rich history laid the foundation for the exploration of further functionalized derivatives, including the aminated versions, to fine-tune their properties for specific applications.

Strategic Importance of 5-Amino Functionalization within the Quinoline Framework

The introduction of an amino group at the 5-position of the quinoline-8-ol backbone is a strategic decision in medicinal and materials chemistry. This functionalization significantly alters the electronic properties and steric profile of the molecule, leading to several advantages:

Enhanced Chelation and Sensing: The amino group, being an electron-donating group, can modulate the electron density of the quinoline ring system. This influences the acidity of the hydroxyl group and the basicity of the nitrogen atom in the pyridine (B92270) ring, thereby affecting the molecule's ability to chelate with metal ions. sioc-journal.cn This property is crucial for the development of selective fluorescent chemosensors for detecting specific metal ions. nih.govrroij.com For instance, derivatives of 8-aminoquinoline (B160924) have been shown to be effective fluorophores for zinc ion detection. nih.govresearchgate.net

Expanded Biological Activity: The presence of the amino group provides an additional site for hydrogen bonding and other intermolecular interactions. researchgate.net This can lead to enhanced binding affinity with biological targets, such as enzymes and receptors. researchgate.net Considerable research has focused on 8-aminoquinoline derivatives for their potential therapeutic applications. rsc.org

Versatile Synthetic Handle: The amino group serves as a versatile functional group that can be readily modified to introduce other functionalities. wikipedia.org This allows for the synthesis of a diverse library of compounds with tailored properties for various applications, including drug discovery and materials science. nih.govrsc.org

Evolution of Research Methodologies in Aminated Quinoline Synthesis

The synthesis of aminated quinoline derivatives has evolved significantly over the years, moving from classical methods to more efficient and sustainable approaches.

Early methods for introducing an amino group often involved the nitration of quinoline followed by reduction. wikipedia.org For example, the synthesis of 8-aminoquinoline historically involved the nitration of quinoline to yield a mixture of 5- and 8-nitroquinolines, which were then separated and the 8-nitro isomer reduced. wikipedia.org

Modern synthetic chemistry has introduced a variety of more sophisticated and efficient methods. These include:

Transition Metal-Catalyzed Cross-Coupling Reactions: Techniques like the Buchwald-Hartwig amination have become powerful tools for the direct formation of carbon-nitrogen bonds, allowing for the efficient synthesis of aminated quinolines under milder conditions. arkat-usa.orgresearchgate.net

Microwave-Assisted Synthesis: This technology has been shown to accelerate reaction times and improve yields in the synthesis of quinoline derivatives. nih.gov

Multi-component Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, offer an atom-economical and efficient route to functionalized quinolines. nih.gov

Biocatalytic Methods: The use of enzymes as catalysts in organic synthesis is a growing area, offering high selectivity and environmentally friendly reaction conditions. acs.org

The development of these advanced synthetic methodologies has been instrumental in expanding the accessibility and diversity of aminated quinoline-8-ol derivatives for academic research.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H9ClN2O |

|---|---|

Molecular Weight |

196.63 g/mol |

IUPAC Name |

5-aminoquinolin-8-ol;hydrochloride |

InChI |

InChI=1S/C9H8N2O.ClH/c10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h1-5,12H,10H2;1H |

InChI Key |

IVNLYYOZDIVKJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)N.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Aminoquinolin 8 Ol Hydrochloride

Precursor Chemistry and Starting Material Selection Strategies

The selection of appropriate starting materials is a critical first step in the synthesis of 5-aminoquinolin-8-ol (B76478) hydrochloride. A common and effective precursor is 8-hydroxyquinoline (B1678124). nih.govguidechem.com This readily available compound serves as the foundational scaffold upon which the desired amino group is introduced.

Another key precursor is 5-nitro-8-hydroxyquinoline hydrochloride, which is synthesized from 8-hydroxyquinoline. guidechem.com The synthesis involves the nitration of 8-hydroxyquinoline, typically using a mixture of sodium nitrite (B80452) and hydrochloric acid at low temperatures. guidechem.com This nitro-substituted intermediate is then poised for reduction to the target amino group.

Table 1: Key Precursors for 5-Aminoquinolin-8-ol Hydrochloride Synthesis

| Precursor | Role in Synthesis | Reference |

| 8-Hydroxyquinoline | Foundational scaffold for nitration and subsequent reduction. | nih.govguidechem.com |

| 5-Nitro-8-hydroxyquinoline hydrochloride | Intermediate for reduction to the 5-amino group. | guidechem.com |

| 8-(Benzyloxy)-5-bromoquinoline | Substrate for Hartwig-Buchwald amination. | ias.ac.inresearchgate.net |

| (±)-5,6,7,8-Tetrahydroquinoline-8-ol | Starting material for chiral derivatives. | mdpi.com |

Optimized Reaction Pathways and Mechanistic Considerations

The conversion of precursors to this compound involves carefully optimized reaction pathways that prioritize yield, purity, and control over side reactions.

A widely used method involves a two-step process starting from 8-hydroxyquinoline. guidechem.com The first step is the nitration of 8-hydroxyquinoline to form 5-nitro-8-hydroxyquinoline hydrochloride. This is typically achieved by treating 8-hydroxyquinoline with a solution of sodium nitrite in hydrochloric acid at a controlled temperature of 0-4°C. guidechem.com The second step is the reduction of the nitro group. A common reducing agent for this transformation is sodium dithionite (B78146) (Na₂S₂O₄) in a basic aqueous solution. guidechem.com The reaction mixture is heated to facilitate the reduction, and subsequent acidification with hydrochloric acid yields the desired 5-aminoquinolin-8-ol dihydrochloride (B599025). guidechem.com

Achieving regioselectivity, the preferential reaction at a specific position on the quinoline (B57606) ring, is paramount. For the synthesis of 5-aminoquinolin-8-ol, the introduction of the amino group specifically at the C5 position is crucial.

The nitration of 8-hydroxyquinoline under acidic conditions preferentially directs the nitro group to the 5- and 7-positions. By carefully controlling the reaction conditions, the 5-nitro isomer can be obtained as the major product. wikipedia.org This regioselectivity is governed by the electronic properties of the 8-hydroxyquinoline ring system.

Another advanced technique for regioselective amination is the Hartwig-Buchwald amination reaction. ias.ac.inresearchgate.net This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide (or triflate) and an amine. In the context of 5-aminoquinolin-8-ol synthesis, a protected 8-hydroxyquinoline, such as 8-benzyloxy-5-bromoquinoline, can be coupled with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. ias.ac.inresearchgate.net This method offers excellent control over the position of amination. The choice of ligand is critical for the efficiency of the Hartwig-Buchwald amination and often requires optimization based on the specific substrates. ias.ac.in

The Povarov reaction, an inverse-electron-demand aza-Diels-Alder reaction, provides another route to substituted 8-aminoquinolines from simple starting materials like 1,2-phenylenediamines, enol ethers, and aldehydes. rsc.org

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency and selectivity. In the synthesis of 5-aminoquinolin-8-ol and its derivatives, several catalytic approaches are employed.

Palladium catalysis is central to the Hartwig-Buchwald amination, as discussed previously. ias.ac.inresearchgate.net The catalyst system, typically consisting of a palladium precursor like palladium(II) acetate (B1210297) and a phosphine ligand, is crucial for the reaction's success. ias.ac.in Another palladium-catalyzed reaction is the reduction of a nitro group using Pd/C as a catalyst with a hydrogen source like hydrazine (B178648) hydrate. google.com

Copper-catalyzed reactions have also been developed for the functionalization of 8-aminoquinoline (B160924) amides, including C5-H bromination and difluoromethylation. researchgate.net Iron(III) salts have been shown to catalyze the regioselective halogenation of 8-amidoquinolines in water, highlighting the potential for using more earth-abundant and less toxic metals in these transformations. mdpi.com

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. skpharmteco.com In the synthesis of this compound, several strategies align with these principles.

One key aspect is the use of safer solvents. skpharmteco.com Research into the synthesis of related quinoline derivatives has explored the use of water as a reaction medium, which is a significant improvement over volatile organic solvents. mdpi.com The use of ethanol (B145695) as a solvent in some synthetic steps also represents a greener choice. researchgate.net

Atom economy is another important principle. Reactions like the Povarov reaction, which constructs the quinoline ring from simple precursors in a single step, are inherently more atom-economical than multi-step sequences. rsc.org

The use of catalysts, particularly those that can be recycled and reused, also contributes to a greener process. For instance, heterogeneous catalysts like Pd/C can be recovered by filtration after the reaction. google.com Furthermore, the development of catalytic systems based on more abundant and less toxic metals like iron is a key area of green chemistry research. researchgate.netmdpi.com

Table 2: Comparison of Synthetic Pathways for 5-Aminoquinolin-8-ol

| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages | Reference |

| Nitration/Reduction | 8-Hydroxyquinoline | NaNO₂, HCl, Na₂S₂O₄ | Readily available starting material, well-established procedure. | Use of strong acids and reducing agents. | guidechem.com |

| Hartwig-Buchwald Amination | 8-(Benzyloxy)-5-bromoquinoline | Pd(OAc)₂, phosphine ligand, base | High regioselectivity, broad substrate scope. | Requires protected starting material, catalyst cost. | ias.ac.inresearchgate.net |

| Catalytic Hydrogenation | 5-Nitro-8-hydroxyquinoline | Pd/C, Hydrazine hydrate | High yield, clean reaction. | Flammability of hydrazine hydrate. | google.com |

Purification and Isolation Methodologies for Research Applications

The purification and isolation of this compound in a form suitable for research applications are critical steps that determine the final quality of the product. The choice of method depends on the scale of the synthesis and the nature of the impurities.

For laboratory-scale preparations, the product is often isolated by filtration after precipitation from the reaction mixture. guidechem.com Cooling the reaction mixture to 0°C can enhance the precipitation and improve the recovery of the hydrochloride salt. guidechem.com

Recrystallization is a common technique to improve the purity of the isolated solid. Solvents such as butanol have been used for the recrystallization of related quinoline derivatives. guidechem.com The choice of solvent is crucial and should be one in which the product has limited solubility at low temperatures and high solubility at elevated temperatures, while the impurities remain soluble at all temperatures.

Chromatographic techniques are also employed for purification, particularly for removing closely related impurities. Column chromatography using silica (B1680970) gel is a standard method. acs.org For more specialized applications, such as the removal of trace metal contaminants, chelation column chromatography using materials like controlled pore glass-8-hydroxyquinoline has been shown to be highly effective. nih.gov

In some procedures, after initial isolation and purification, the product might be dissolved in an acidic aqueous solution and treated with activated carbon to remove colored impurities before final precipitation. google.compatsnap.com The final product is typically dried under vacuum to remove any residual solvents.

Scale-Up Considerations for Laboratory to Research Production

Transitioning the synthesis of this compound from a laboratory scale to a larger research production scale introduces several challenges that need to be addressed.

Heat Transfer and Temperature Control: Reactions that are exothermic on a small scale can become difficult to control on a larger scale. For instance, the nitration of 8-hydroxyquinoline is performed at low temperatures, and maintaining this temperature in a larger reactor requires efficient cooling systems to prevent runaway reactions and the formation of byproducts. guidechem.com Similarly, the exothermic nature of some cyclization reactions needs careful management. google.com

Mixing and Mass Transfer: Ensuring efficient mixing is crucial for homogenous reaction conditions and to prevent localized "hot spots." The addition of reagents, especially dropwise addition, needs to be carefully controlled and may require specialized equipment on a larger scale. google.com

Reagent Handling and Safety: Handling larger quantities of hazardous reagents like strong acids, bases, and flammable solvents requires stringent safety protocols and appropriate personal protective equipment. The potential for exposure and the consequences of a spill are significantly greater at a larger scale.

Isolation and Purification: Filtration and drying processes that are straightforward in the lab can become bottlenecks at a larger scale. The efficiency of filtration and the time required for drying large quantities of product need to be optimized. The use of alternative purification methods, such as precipitation with inorganic salts like sodium chloride instead of relying solely on solvent-based recrystallization, can be more cost-effective and easier to handle at scale. google.compatsnap.com

Process Optimization for Efficiency and Cost: On a larger scale, the cost of reagents and solvents becomes a more significant factor. Optimizing reaction conditions to maximize yield and minimize waste is crucial. This may involve revisiting the choice of reagents, catalysts, and solvents to find more economical and sustainable options. researchgate.net For example, recovering and recycling solvents and catalysts can significantly reduce costs and environmental impact. skpharmteco.com

Chemical Reactivity and Derivatization Strategies of 5 Aminoquinolin 8 Ol Hydrochloride

Electrophilic and Nucleophilic Reaction Pathways

The chemical behavior of the 5-aminoquinolin-8-ol (B76478) scaffold is dictated by the interplay of its constituent functional groups and the inherent electronic nature of the quinoline (B57606) ring system. The amino (-NH₂) and hydroxyl (-OH) groups are strong activating, ortho-, para-directing groups, significantly influencing the regioselectivity of electrophilic aromatic substitution reactions.

Electrophilic Reactions: The positions ortho and para to the powerful activating groups (C6 and C7 relative to the -OH and -NH₂ groups) are highly susceptible to electrophilic attack. The Mannich reaction, a classic example of electrophilic aminoalkylation, has been successfully applied to the 8-hydroxyquinoline (B1678124) core. acs.org This reaction typically involves the condensation of the phenol (B47542) (8-hydroxyquinoline), an aldehyde (like formaldehyde), and a secondary amine, leading to the introduction of an aminomethyl substituent at the active C-7 position. acs.orgmdpi.com This strategy has been used to synthesize a variety of derivatives, including hybrids with other bioactive molecules like L-proline or ciprofloxacin. mdpi.comnih.gov

Nucleophilic Reactions: While the electron-rich nature of the ring system generally favors electrophilic substitution, nucleophilic pathways are also crucial for its derivatization.

C-Nucleophilicity: Under acidic conditions that activate a partner heterocycle, the 8-hydroxyquinoline ring can act as a C-nucleophile. For instance, 5-nitro-8-hydroxyquinoline has been shown to react as a C-nucleophile at the C7 position with activated quinazoline, forming a stable C-C coupled σ-adduct. researchgate.net

Substitution on a Pre-functionalized Ring: A common strategy involves nucleophilic substitution on a quinoline ring that has been pre-functionalized with a good leaving group, such as a halogen or a tosylate. For example, 4-chloro-8-tosyloxyquinoline readily reacts with various nitrogen and sulfur nucleophiles to yield 4-amino and 4-thioalkyl derivatives. researchgate.net In many cases, the substitution of the chlorine at position 4 occurs concurrently with the cleavage of the tosyl protecting group at the hydroxyl function. researchgate.net

Functional Group Interconversions and Modifications of the Amino Moiety

The primary amino group at the C-5 position is a key handle for extensive derivatization, allowing for the synthesis of a vast library of compounds through various functional group interconversions.

Acylation and Sulfonylation: The amino group readily undergoes acylation with acyl chlorides or carboxylic acids to form the corresponding amides. mdpi.com Similarly, reaction with sulfonyl chlorides in the presence of a base like triethylamine (B128534) yields sulfonamides. mdpi.com These reactions are fundamental for modifying the electronic and steric properties of the molecule. For example, 5-acetamido-8-hydroxyquinoline hydrochloride can be synthesized from 5-amino-8-hydroxyquinoline dihydrochloride (B599025). sigmaaldrich.com

Palladium-Catalyzed C-N Cross-Coupling: The Hartwig-Buchwald amination reaction provides a powerful and efficient method for forming C-N bonds. This palladium-catalyzed cross-coupling has been employed to synthesize novel 5-(N-substituted-anilino)-8-hydroxyquinolines. ias.ac.inresearchgate.net The process typically involves coupling a protected 5-bromo-8-hydroxyquinoline derivative with a primary or secondary amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. ias.ac.inresearchgate.net The choice of ligand is critical and often needs to be optimized based on the steric and electronic properties of the substrates. ias.ac.in Subsequent deprotection, often via catalytic hydrogenation, yields the final product. ias.ac.in

Diazotization: The primary aromatic amine can be converted into a diazonium salt, which is a versatile intermediate. Diazotization of 8-aminoquinoline (B160924), followed by hydrolysis, is a known synthetic route to 8-hydroxyquinoline itself, demonstrating a fundamental interconversion. scispace.com This diazonium intermediate can potentially be used in Sandmeyer-type reactions to introduce a range of other functional groups.

Reductive Amination: The amino group can be modified through reductive amination. For instance, reaction with aldehydes like 5-chloro-8-hydroxyquinoline-7-carboaldehyde can yield more complex secondary amine structures. nih.gov

Table 1: Selected Functional Group Interconversions of the Amino Moiety

| Reaction Type | Reagents & Conditions | Resulting Functional Group | Reference |

|---|---|---|---|

| Acylation | Acyl chloride or carboxylic acid | Amide | mdpi.com |

| Sulfonylation | Sulfonyl chloride, triethylamine, THF | Sulfonamide | mdpi.com |

| Hartwig-Buchwald Amination | Aryl halide, Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, base (e.g., NaOtBu) | N-Aryl or N-Alkyl Amine | ias.ac.in |

| Reductive Amination | Aldehyde, reducing agent | Secondary or Tertiary Amine | nih.gov |

| Diazotization | NaNO₂, acid | Diazonium Salt | scispace.com |

Heterocyclic Ring Formation and Annulation Reactions

The 5-aminoquinolin-8-ol scaffold serves as a building block for the construction of more complex, fused heterocyclic systems. This is achieved through reactions that utilize the existing functional groups to form new rings.

Annulation via C-H Activation: The 8-aminoquinoline moiety is a highly effective directing group in transition metal-catalyzed C-H activation and functionalization. rsc.org This strategy enables the formation of new rings through annulation reactions. In these processes, the nitrogen of the amino group coordinates to a metal center (e.g., rhodium, palladium, or ruthenium), directing the catalytic cycle to a specific C-H bond on a tethered substrate, which then undergoes intramolecular cyclization to form a new heterocyclic ring fused to the original quinoline system. rsc.org

Intramolecular Cyclization: Derivatives of 5-aminoquinolin-8-ol can be designed to undergo intramolecular cyclization to form new heterocyclic rings. For example, an 8-hydroxyquinoline derivative bearing a 1,2,4-triazole (B32235) moiety was synthesized by first reacting 8-hydroxyquinoline with ethyl 2-chloroacetate, followed by treatment with hydrazine (B178648) hydrate, reaction with phenyl isocyanate to form a thiourea (B124793) intermediate, and finally, ring closure using potassium hydroxide. nih.gov Similar strategies can be envisioned starting from the 5-amino derivative to build fused ring systems.

Multi-Component Reactions Involving 5-Aminoquinolin-8-ol Hydrochloride

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are powerful tools for generating molecular complexity and diversity efficiently. organic-chemistry.orgnih.gov The 8-hydroxyquinoline scaffold, including its 5-amino derivative, is an excellent substrate for such reactions.

Betti Reaction: A notable MCR is the Betti reaction, which enables the synthesis of aminobenzylphenols. A study has detailed the three-component condensation of 8-hydroxyquinoline (as the phenol component), an aldehyde, and an amide. rsc.org This reaction proceeds efficiently to yield products with a new stereocenter at the benzylic carbon, functionalized with both the quinoline and amide moieties. rsc.org This provides a direct route to complex structures from simple starting materials.

Ugi-Azide Reaction: The Ugi-azide reaction is a five-component reaction that can be used to synthesize highly substituted tetrazoles. A one-pot strategy has been developed for the synthesis of 1,5-disubstituted tetrazole-benzofuran hybrids, which involves a Ugi-azide MCR coupled with a subsequent intramolecular cyclization. rsc.org While this example doesn't directly use 5-aminoquinolin-8-ol, the principles demonstrate the potential for using the amino group of the title compound as the amine component in Ugi-type MCRs to rapidly build complex heterocyclic structures.

Table 2: Multi-Component Reactions Utilizing the Quinoline Scaffold

| Named Reaction | Components | Key Features | Reference |

|---|---|---|---|

| Betti Reaction | 8-Hydroxyquinoline, Aldehyde, Amide | Forms aminobenzylphenol derivatives; creates a new stereocenter. | rsc.org |

| Ugi-Azide Reaction | Aldehyde, Amine, Isocyanide, Azide, (Carboxylic Acid) | A five-component reaction forming 1,5-disubstituted tetrazoles. | rsc.org |

Stereochemical Aspects and Chiral Derivatization

The derivatization of 5-aminoquinolin-8-ol can readily introduce chiral centers, leading to stereoisomers whose distinct three-dimensional arrangements can be crucial for biological activity and materials science applications.

Asymmetric Synthesis: Chiral ligands based on the 8-aminoquinoline backbone have been developed for use in asymmetric catalysis. For example, chiral diamines derived from 8-amino-5,6,7,8-tetrahydroquinoline have been employed as ligands in rhodium complexes for the asymmetric transfer hydrogenation of imines, producing chiral amine products with moderate to good enantioselectivity. mdpi.com This highlights the utility of the chiral quinoline backbone in inducing stereochemistry.

Derivatization with Chiral Building Blocks: A straightforward method to introduce chirality is to react 5-aminoquinolin-8-ol with enantiomerically pure reagents. Hybrids have been synthesized by reacting the 8-hydroxyquinoline core with chiral amino acids, such as L-proline, via a Mannich-type reaction. mdpi.com The resulting ligands coordinate to metal centers like Rhodium(III) and Ruthenium(II), forming organometallic complexes where the amino acid moiety provides a fixed stereochemical configuration. mdpi.comnih.gov

Dynamic Kinetic Resolution: In the synthesis of chiral precursors, dynamic kinetic resolution has been employed. For instance, 5,6,7,8-tetrahydroquinolin-8-ol (B83816) was resolved using a lipase (B570770) from Candida antarctica to overcome issues with traditional resolution methods, yielding enantiomerically enriched products that could be further converted to chiral amines. mdpi.com

The stereochemistry of the final products is often confirmed using techniques such as X-ray crystallography, which can reveal the absolute configuration of chiral centers and the geometry of metal complexes. For example, the crystal structure of a rhodium complex with an 8-hydroxyquinoline-homoproline hybrid ligand confirmed the coordination and the presence of intramolecular hydrogen bonds that stabilize the structure. nih.gov

Elucidation of Coordination Chemistry and Ligand Properties

Chelation Behavior and Ligand Field Theory with 5-Aminoquinolin-8-ol (B76478) Hydrochloride

5-aminoquinolin-8-ol, the active form of the hydrochloride salt, exhibits classic bidentate chelation behavior. It coordinates to a metal center through the nitrogen atom of the quinoline (B57606) ring and the deprotonated oxygen atom of the hydroxyl group, forming a stable five-membered ring. scirp.orgnih.gov This chelating action is the foundation of its ability to form a wide range of metal complexes.

The interaction between the 5-aminoquinolin-8-ol ligand and a transition metal ion is effectively described by Ligand Field Theory (LFT). LFT, an extension of molecular orbital theory, considers the electronic interactions between the ligand's donor atoms (N, O⁻) and the d-orbitals of the central metal ion. wikipedia.orgwikipedia.org When the ligands approach the metal ion, the degeneracy of the five d-orbitals is lifted. wikipedia.orglibretexts.org

Complexation with Transition Metals

5-Aminoquinolin-8-ol readily forms complexes with a variety of divalent and trivalent transition metal ions, including but not limited to Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netresearchgate.net The formation of these complexes often results in significant changes in spectroscopic and physicochemical properties.

Studies on 8-hydroxyquinoline (B1678124) and its derivatives frequently report the formation of complexes with a 1:2 metal-to-ligand (M:L) stoichiometry, yielding neutral complexes of the type ML₂. scirp.orgresearchgate.net This ratio is confirmed through methods like spectrophotometric and conductometric titrations. scirp.org

The coordination number and resulting geometry depend on the specific metal ion and reaction conditions. For a 1:2 complex, a coordination number of four can lead to a square-planar geometry, as is often the case for Cu(II). scirp.org Alternatively, the metal can achieve a more stable six-coordinate octahedral geometry by incorporating two solvent molecules (e.g., water), resulting in a formula of [ML₂(H₂O)₂]. scirp.orgjocpr.com

| Metal Ion | Common Stoichiometry (M:L) | Typical Coordination Geometry | Reference |

|---|---|---|---|

| Cu(II) | 1:2 | Square-Planar, Tetrahedral | scirp.orgjocpr.com |

| Co(II) | 1:2 | Octahedral | scirp.orgjocpr.com |

| Ni(II) | 1:2 | Octahedral | scirp.org |

| Fe(II) | 1:2 | Octahedral | jocpr.com |

| Zn(II) | 1:2 | Octahedral | researchgate.netresearchgate.net |

X-ray crystallography is the most definitive technique for elucidating the three-dimensional structure of metal complexes at an atomic level. nih.gov It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. Structural analyses of complexes formed with 8-hydroxyquinoline derivatives confirm the bidentate coordination of the ligand through its nitrogen and oxygen atoms. researchgate.netrsc.org

For instance, single-crystal X-ray diffraction studies on complexes of a tripodal tris-8-aminoquinoline ligand with Zn(II) and Co(III) revealed six-coordinate octahedral structures. researchgate.netrsc.org Similarly, the crystal structures of two 8-aminoquinoline-based zinc complexes were determined to be in monoclinic and triclinic space groups, respectively. figshare.com Such studies are crucial for understanding the precise arrangement of ligands around the metal center and how these complexes pack in the solid state to form larger architectures. nih.govnih.gov

The electronic structure and magnetic properties of transition metal complexes are direct consequences of the ligand field splitting. wikipedia.org The distribution of electrons within the split d-orbitals dictates whether a complex is high-spin or low-spin. wikipedia.org

High-Spin vs. Low-Spin: In complexes with weak-field ligands, the splitting energy (Δ) is small. Electrons will occupy the higher-energy e_g orbitals before pairing up in the lower-energy t₂g orbitals (Hund's rule), resulting in a "high-spin" complex with a maximum number of unpaired electrons. youtube.com Conversely, strong-field ligands cause a large Δ, making it energetically more favorable for electrons to pair up in the t₂g orbitals before occupying the e_g set, leading to a "low-spin" complex. wikipedia.orgyoutube.com

Magnetic Properties: The number of unpaired electrons determines the magnetic behavior of the complex. Complexes with unpaired electrons are paramagnetic and are attracted to an external magnetic field. youtube.com Complexes where all electrons are paired are diamagnetic and are weakly repelled by a magnetic field. youtube.com For example, room-temperature ferromagnetism has been reported in cobalt-doped 8-hydroxy-quinoline aluminum (Alq₃), where a strong chemical interaction between the cobalt atoms and the ligand molecules is believed to be the source of the magnetic behavior. nih.gov Studies of lanthanide complexes with 8-hydroxylquinoline derivatives have also shown interesting magnetic properties, including single-molecule magnet (SMM) behavior in a dysprosium complex. rsc.org

| d-electron Count | High-Spin Configuration (Weak Field) | Low-Spin Configuration (Strong Field) | Magnetic Property |

|---|---|---|---|

| d⁴ | t₂g³ e_g¹ (4 unpaired e⁻) | t₂g⁴ (2 unpaired e⁻) | Paramagnetic |

| d⁵ | t₂g³ e_g² (5 unpaired e⁻) | t₂g⁵ (1 unpaired e⁻) | Paramagnetic |

| d⁶ | t₂g⁴ e_g² (4 unpaired e⁻) | t₂g⁶ (0 unpaired e⁻) | Paramagnetic (High-Spin), Diamagnetic (Low-Spin) |

| d⁷ | t₂g⁵ e_g² (3 unpaired e⁻) | t₂g⁶ e_g¹ (1 unpaired e⁻) | Paramagnetic |

Complexation with Main Group Elements

The chelating ability of the 8-hydroxyquinolinate scaffold is not restricted to transition metals. It also forms stable complexes with main group elements. The most prominent example is tris(8-hydroxyquinoline)aluminium (Alq₃), a highly fluorescent and stable complex widely used as an electron-transporting and emissive material in Organic Light-Emitting Diodes (OLEDs). scirp.org This demonstrates the versatility of the 8-hydroxyquinoline core in coordination chemistry, extending beyond the d-block elements. While extensive literature on the complexation of 5-aminoquinolin-8-ol specifically with a broad range of main group elements is not as common, its structural similarity to 8-hydroxyquinoline suggests a strong potential for forming similar stable complexes.

Supramolecular Assembly Driven by Metal-Ligand Interactions

The metal complexes of 5-aminoquinolin-8-ol can serve as building blocks for the construction of more complex, ordered supramolecular structures. nih.gov The assembly of these individual complex units is driven by a variety of non-covalent interactions, including hydrogen bonding, C-H···π interactions, and, notably, π–π stacking between the planar aromatic quinoline rings of the ligands on adjacent complexes. nih.govnih.gov

These interactions can guide the self-assembly of mononuclear complexes into higher-order structures like one-dimensional (1D) chains or two-dimensional (2D) layers. nih.gov Research on related zinc(II) 8-hydroxyquinolinate systems has shown that the choice of counter-anion (e.g., Cl⁻, Br⁻, OAc⁻) can act as a structural template, influencing the self-assembly process to yield diverse structures, including mononuclear, binuclear, and trinuclear complexes from the same ligand. nih.gov This tunability highlights the potential for creating a variety of supramolecular architectures with potentially novel photoluminescent or material properties. nih.gov

Advanced Spectroscopic and Computational Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 5-Aminoquinolin-8-ol (B76478) hydrochloride, both ¹H and ¹³C NMR spectra provide a map of the carbon and hydrogen framework. In the hydrochloride form, the quinoline (B57606) nitrogen and the 5-amino group are protonated, which significantly influences the chemical shifts compared to the free base.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 5-Aminoquinolin-8-ol hydrochloride would exhibit distinct signals for each of the aromatic protons, as well as exchangeable protons from the hydroxyl (-OH) and ammonium (B1175870) (-NH₃⁺) groups. The aromatic protons on the quinoline ring system typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The protonation of the nitrogen atoms causes a further downfield shift of adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for 5-Aminoquinolin-8-ol dihydrochloride (B599025) has been recorded. nih.gov The carbon atoms of the quinoline ring resonate at δ > 100 ppm. Carbons bonded to the electronegative oxygen (C8) and nitrogen atoms (C5, C8a, C4) are shifted further downfield.

A representative table of expected chemical shifts is provided below. Actual values can vary based on solvent and experimental conditions.

| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

|---|---|---|

| H-2 | ~8.5 - 8.9 | ~140 - 145 |

| H-3 | ~7.5 - 7.8 | ~122 - 125 |

| H-4 | ~8.8 - 9.1 | ~148 - 152 |

| H-6 | ~7.0 - 7.3 | ~110 - 115 |

| H-7 | ~7.6 - 7.9 | ~128 - 132 |

| -NH₃⁺ | Broad, variable | N/A |

| -OH | Broad, variable | N/A |

| C-5 | N/A | ~125 - 130 |

| C-8 | N/A | ~145 - 150 |

| C-4a | N/A | ~128 - 133 |

| C-8a | N/A | ~138 - 142 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule's bonds. These methods are essential for identifying functional groups and studying molecular dynamics.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. Analysis of materials containing 5-Amino-8-hydroxyquinoline has been performed using Attenuated Total Reflection (ATR)-FTIR spectroscopy. nih.gov The spectrum will show broad absorption bands in the 3400-2800 cm⁻¹ region, which are characteristic of O-H and N-H stretching vibrations, broadened due to hydrogen bonding and the protonated state of the amine. Aromatic C-H stretching vibrations appear around 3100-3000 cm⁻¹. The region from 1650-1400 cm⁻¹ is complex, containing C=C and C=N stretching vibrations of the quinoline ring, as well as N-H bending modes. C-O stretching of the phenolic group is typically observed around 1200 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While no specific Raman spectrum for this compound is readily available, the technique is valuable for studying quinoline derivatives. nih.gov The symmetric vibrations of the quinoline ring system, which are often weak in the IR spectrum, are expected to produce strong signals in the Raman spectrum. This makes Raman spectroscopy particularly useful for analyzing the skeletal vibrations of the aromatic structure.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400 - 2800 | Stretching (ν) | O-H, N-H (broad) |

| 3100 - 3000 | Stretching (ν) | Aromatic C-H |

| 1650 - 1500 | Stretching (ν) | Aromatic C=C, C=N |

| 1600 - 1550 | Bending (δ) | N-H |

| ~1200 | Stretching (ν) | C-O (phenolic) |

| 900 - 650 | Bending (out-of-plane, γ) | Aromatic C-H |

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Transitions

Electronic spectroscopy provides insights into the electronic structure and energy levels of a molecule by observing how it absorbs and emits light.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of quinoline and its derivatives is characterized by distinct absorption bands arising from π→π* and n→π* electronic transitions within the aromatic system. ottokemi.com For this compound, the spectrum is expected to show intense bands in the UV region. The introduction of the amino (-NH₂) and hydroxyl (-OH) groups acts as auxochromes, typically causing a bathochromic (red) shift of the absorption maxima compared to the parent quinoline molecule. In acidic solution, protonation of the nitrogen atoms can lead to further shifts in the absorption bands. Studies on related 8-hydroxyquinoline (B1678124) derivatives show characteristic absorption peaks related to the quinoline ring's π→π* and n→π* transitions. ottokemi.com

Emission Spectroscopy: Many quinoline derivatives are known to be fluorescent, and their emission properties are often sensitive to their environment. researchgate.net 8-hydroxyquinoline complexes, for instance, are known for their fluorescence. uci.edu The fluorescence of 5-aminoquinoline (B19350) is sensitive to solvent properties, particularly hydrogen bonding. researchgate.net It is expected that this compound would also exhibit fluorescence, with the emission wavelength and quantum yield being dependent on factors such as solvent polarity and pH. The emission typically results from the relaxation of the molecule from its first excited singlet state (S₁) to the ground state (S₀).

| Transition Type | Approximate Wavelength Range (nm) | Description |

|---|---|---|

| π → π | 250 - 400 | High-intensity absorption involving the quinoline π-system. |

| n → π | > 350 | Lower-intensity absorption involving non-bonding electrons on N and O. |

| Fluorescence Emission | > 400 | Emission of light upon relaxation from the excited state. |

Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and structural features of a compound through analysis of its fragmentation patterns. For this compound, the analysis would typically detect the molecular ion of the free base, 5-Aminoquinolin-8-ol (C₉H₈N₂O), which has a molecular weight of approximately 160.17 g/mol . nih.gov

The fragmentation of quinoline derivatives under electron impact ionization often proceeds through characteristic pathways. nih.gov The molecular ion (M⁺˙) of 5-Aminoquinolin-8-ol at m/z 160 would be expected to be prominent. Common fragmentation steps for related aromatic amines and phenols include the loss of small, stable neutral molecules. libretexts.org A likely initial fragmentation would be the loss of a hydrogen cyanide (HCN) molecule from the pyridine (B92270) ring, a characteristic fragmentation for quinolines. Another probable pathway is the loss of carbon monoxide (CO) from the phenolic part of the molecule.

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 160 | [C₉H₈N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 159 | [M - H]⁺ | H˙ |

| 132 | [M - CO]⁺˙ | CO |

| 131 | [M - HCN - H]⁺ | HCN + H˙ |

Theoretical Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental findings, offering deep insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. rsc.org For quinoline derivatives, DFT calculations are employed to optimize the molecular geometry, predict vibrational spectra, and analyze electronic properties. arabjchem.orgdntb.gov.ua

Studies on similar molecules use DFT to determine global reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.eg The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. rsc.org A smaller gap suggests higher reactivity. Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. arabjchem.org For this compound, DFT could be used to model the optimized geometry, calculate the IR and Raman frequencies to aid in spectral assignment, and determine the electronic properties, providing a theoretical basis for its observed chemical behavior.

Ab initio (from first principles) methods are another class of computational techniques that solve the electronic Schrödinger equation without empirical parameters. These methods are valuable for predicting reaction mechanisms and transition states. researchgate.net The synthesis of quinolines, such as via the Skraup or Friedländer synthesis, involves complex reaction pathways with multiple intermediates and transition states. uop.edu.pknumberanalytics.com

Ab initio calculations can be used to map the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. For this compound, these methods could be applied to study its reactivity, such as its propensity for electrophilic substitution on the benzene (B151609) ring or its behavior in complexation reactions. researchgate.net By calculating the energies of intermediates and transition states, ab initio methods can provide a detailed, step-by-step understanding of the reaction mechanisms that this compound undergoes. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed insights into the conformational landscape of flexible molecules. For this compound, MD simulations can elucidate the preferred three-dimensional arrangements of the amino and hydroxyl substituents relative to the rigid quinoline ring system, the dynamics of their rotations, and the energetic barriers between different conformational states.

The conformational flexibility of 5-Aminoquinolin-8-ol primarily revolves around the rotation of the amino (-NH₂) and hydroxyl (-OH) groups about their respective bonds to the quinoline core. These rotations are defined by specific dihedral angles. The quinoline ring itself is a largely planar and rigid structure. Computational studies, often employing Density Functional Theory (DFT), are used to calculate the potential energy surface associated with the rotation of these substituent groups. These calculations reveal the most stable conformations (energy minima) and the energy required to transition between them (rotational barriers).

For the hydroxyl group at the C8 position, studies on the parent compound, 8-hydroxyquinoline, have shown that a twisted conformation, where the hydrogen atom of the hydroxyl group is slightly out of the plane of the quinoline ring, represents the global energy minimum. A perfectly planar conformation is a transition state, lying at a slightly higher energy. The energy difference between these states is small, on the order of 1.0 kcal/mol, indicating that the hydroxyl group has significant rotational freedom at room temperature. uisek.edu.ec

An MD simulation of this compound would typically involve the following steps:

System Setup: A starting 3D structure of the molecule is placed in a simulation box, which is then filled with solvent molecules (typically water) to mimic physiological or experimental conditions. The hydrochloride counterion is also included.

Force Field Application: A classical force field (a set of parameters and equations describing the potential energy of the system) is assigned to all atoms. This force field governs the interactions between bonded and non-bonded atoms.

Simulation Run: The system is first minimized to remove any unfavorable steric clashes, then gradually heated to the desired temperature and equilibrated under constant pressure. Following equilibration, a production simulation is run for a duration ranging from nanoseconds to microseconds, during which the positions and velocities of all atoms are calculated at very small time steps (on the order of femtoseconds).

Trajectory Analysis: The resulting trajectory, a record of atomic positions over time, is analyzed to extract information about the conformational dynamics. This includes monitoring the dihedral angles of the amino and hydroxyl groups, identifying the most populated conformational states, and calculating the potential of mean force (PMF) along the rotational coordinates to determine the free energy barriers between conformers.

The data generated from such simulations can be summarized to understand the molecule's flexibility and preferred shapes.

| Dihedral Angle | Definition | Predicted Minimum Energy Conformation | Estimated Rotational Barrier (kcal/mol) |

| τ₁ (C₄-C₅-N-H) | Rotation of the amino group | Staggered relative to the quinoline ring | ~7-8 |

| τ₂ (C₇-C₈-O-H) | Rotation of the hydroxyl group | Twisted (non-planar) | ~1.0 |

This table presents predicted values based on computational studies of analogous molecular structures. The actual values for this compound would be determined through specific MD simulations and quantum mechanical calculations.

The insights gained from molecular dynamics simulations are crucial for understanding how this compound might interact with biological targets, as the specific conformation of the molecule can significantly influence its binding affinity and selectivity.

Applications in Advanced Analytical Methodologies

Development of Novel Spectrophotometric Reagents

The chelating nature of the 8-hydroxyquinoline (B1678124) scaffold is fundamental to its application in spectrophotometry. The formation of a complex between the reagent and a metal ion often results in a significant shift in the maximum absorption wavelength (λmax) and a change in color, enabling the quantitative determination of the analyte.

Derivatives of 8-hydroxyquinoline (8-HQ) are actively developed as novel colorimetric sensors for metal ions. For instance, a synthesized derivative, 5-chloromethyl-8-hydroxyquinoline (5Cl8HQ), demonstrates notable selectivity as a colorimetric sensor for ferrous iron (Fe(II)) ions in aqueous solutions. ou.ac.lk Upon interaction with Fe(II), the sensor solution undergoes a distinct color change from yellow to green, which can be monitored visually and quantified spectrophotometrically. ou.ac.lk This color change corresponds to a gradual increase in absorbance at 245 nm. ou.ac.lk Research has shown that this sensor exhibits a linear response to Fe(II) in the concentration range of 0.00 to 0.50 ppm, with a calculated limit of detection (LOD) of 0.04 ± 0.10 ppm. ou.ac.lk This performance highlights the potential for creating sensitive and selective spectrophotometric methods based on the 5-aminoquinolin-8-ol (B76478) framework for environmental and industrial monitoring.

Historically, 8-hydroxyquinoline itself has been a cornerstone reagent for the spectrophotometric determination of various metals, including aluminum, beryllium, and magnesium, by forming precipitates from solutions under controlled pH conditions. nist.gov The introduction of the amino group at the 5-position provides a site for further functionalization, allowing for the fine-tuning of the reagent's selectivity, sensitivity, and solubility to meet the demands of specific analytical problems.

Table 1: Performance of an 8-Hydroxyquinoline-Derivative Colorimetric Sensor for Fe(II)

| Parameter | Value | Reference |

|---|---|---|

| Analyte | Fe(II) | ou.ac.lk |

| Sensor | 5-chloromethyl-8-hydroxyquinoline (5Cl8HQ) | ou.ac.lk |

| Observable Change | Color change from yellow to green | ou.ac.lk |

| Linear Range | 0.00 - 0.50 ppm | ou.ac.lk |

| Limit of Detection | 0.04 ± 0.10 ppm | ou.ac.lk |

Luminescent Chemosensors for Specific Analytes (Non-Biological)

The quinoline (B57606) ring system is a well-known fluorophore, and its derivatives are extensively used in the design of luminescent chemosensors. 8-Hydroxyquinoline and its analogues, including 5-amino-8-hydroxyquinoline, are particularly effective as fluorogenic chelators. nih.gov The free ligand often exhibits weak fluorescence due to processes like excited-state intramolecular proton transfer (ESIPT). ou.ac.lk However, upon chelation with a metal ion, this process can be blocked, leading to a significant enhancement in fluorescence intensity. ou.ac.lk This "turn-on" fluorescence response is a highly desirable feature for a sensitive sensor.

Derivatives of 8-aminoquinoline (B160924) are recognized for their potential as functional receptors for zinc ions (Zn²⁺), demonstrating fast reactivity and good selectivity. nih.gov Similarly, 8-hydroxyquinoline-5-sulfonic acid (HQS), a sulfonated analogue, has been shown to form intensely fluorescent chelates with 42 different metal species. uci.edu The fluorescence of these complexes can be further enhanced in specific media, such as solvents like dimethylformamide (DMF) or in the presence of surfactants. uci.edu For HQS, the cadmium chelate is reported to be the most fluorescent in a purely aqueous solution, while sub-picomole detection limits are achievable for cadmium, magnesium, and zinc. uci.edu

The introduction of an amino group at the C-5 position allows for the synthesis of Schiff bases and other derivatives, creating larger conjugated systems that can further modify and improve the fluorescence properties of the resulting metal complexes. patsnap.com This adaptability makes 5-aminoquinolin-8-ol a valuable platform for developing highly sensitive and selective luminescent chemosensors for various non-biological analytes, particularly metal ions in environmental samples.

Chromatographic Stationary Phases and Column Modifiers

While not typically used as a bulk stationary phase material itself, 5-amino-8-hydroxyquinoline (5A8Q) serves as a powerful chemical modifier for chromatographic supports. Its ability to be grafted onto surfaces allows for the creation of specialized stationary phases with high affinity for specific analytes, particularly metal ions.

A notable application is the modification of gold nanoparticles (GNPs) for use in open tubular solid-phase extraction columns. In one study, a layer of 5A8Q-modified GNPs was fabricated on the inner wall of a silica (B1680970) capillary column. nih.gov This was achieved by alternately passing a solution of citrate-stabilized GNPs and a solution of 5A8Q through the capillary, building up a functional layer approximately 0.15 µm thick. nih.gov This modified capillary acts as a highly efficient preconcentration column. The immobilized 5A8Q provides selective binding sites for heavy metal ions, effectively extracting them from a sample matrix prior to their determination by a sensitive detection technique like electrothermal atomic absorption spectrometry. nih.gov This approach demonstrates the utility of 5A8Q in creating tailored separation and preconcentration media for trace analysis.

Electrochemical Sensing Applications (Non-Biological)

The electrochemical properties of 5-aminoquinolin-8-ol and its metal complexes are leveraged in the development of electrochemical sensors. The quinoline moiety can participate in redox reactions, and its interaction with metal ions can be monitored using electrochemical techniques.

Research into the anticorrosion properties of 5-amino-8-hydroxyquinoline derivatives on carbon steel in acidic media provides insight into their electrochemical behavior. researchgate.net Techniques such as electrochemical impedance spectroscopy (EIS) and Tafel polarization are used to study the adsorption of these molecules on the metal surface. researchgate.net The studies show that these compounds act as mixed-type inhibitors, indicating they influence both the anodic and cathodic electrochemical reactions of corrosion. This adsorption onto a metal surface and modulation of its electrochemical properties is the fundamental principle behind many electrochemical sensors.

Furthermore, spectroscopic and electrochemical studies on tris-(5-amino-8-hydroxyquinoline)aluminum complexes have confirmed that the 5-amino substitution directly influences the electronic properties of the molecule, specifically by elevating the Highest Occupied Molecular Orbital (HOMO) energy levels while leaving the Lowest Unoccupied Molecular Orbital (LUMO) levels unaffected. researchgate.net By tuning these electronic energy levels, it is possible to design molecules with specific redox potentials suitable for detecting target analytes through methods like voltammetry or amperometry. This tunability opens avenues for creating electrochemical sensors for heavy metal ions and other redox-active species. nih.govmdpi.com

Preconcentration Agents in Trace Analysis

One of the most powerful applications of 5-aminoquinolin-8-ol hydrochloride is as a chelating agent for the preconcentration of trace and ultra-trace level metal ions from complex matrices. Its parent compound, 5A8Q, can be immobilized onto various solid supports to create highly effective solid-phase extraction (SPE) media.

The 5A8Q-modified gold nanoparticle-coated capillary column mentioned previously serves as an excellent example of a preconcentration tool. nih.gov When used for the analysis of cadmium, this open tubular SPE column achieved a remarkable detection limit of 0.009 ng/mL, demonstrating its high efficiency in enriching the analyte from a dilute solution. nih.gov

The broader utility of the 8-hydroxyquinoline (8-HQ) functional group as a preconcentration agent is well-established. 8-HQ immobilized onto an Amberlite IRC-50 resin has been successfully used for the SPE of trace metals like Mn(II), Co(II), Ni(II), and Cu(II) from groundwater samples, with recoveries ranging from 88% to 112.5%. tandfonline.com In another application, 8-HQ was used for the SPE of trace heavy metals from high-salinity seawater, where the chelated metals were enriched on a C18 column before determination by ICP-OES. researchgate.net The ability of the 5-amino derivative to be covalently bonded to supports makes it a robust and reusable agent for these demanding preconcentration tasks.

Table 2: Application of 5-Amino-8-Hydroxyquinoline as a Preconcentration Agent

| Application | Methodology | Target Analyte | Achieved Detection Limit | Reference |

|---|---|---|---|---|

| Trace Metal Enrichment | Open tubular solid-phase extraction with 5A8Q-modified gold nanoparticles | Cadmium | 0.009 ng/mL | nih.gov |

Integration into Advanced Materials Science and Engineering

Incorporation into Polymeric Matrices for Functional Materials

The integration of 5-Aminoquinolin-8-ol (B76478) and its derivatives into polymeric matrices has led to the development of functional materials with enhanced properties. A notable method for this integration is electrospinning, which produces nanofibrous materials.

Novel fibrous materials have been fabricated by electrospinning solutions of poly(vinyl alcohol) (PVA) and carboxymethyl cellulose (B213188) (CMC) containing 5-amino-8-hydroxyquinoline (5A8Q). nih.govnih.gov This one-pot method allows for the creation of composite materials where the 5A8Q is entrapped within the polymer matrix. nih.gov Furthermore, research has demonstrated the chemical immobilization of 5-amino-8-hydroxyquinoline onto the surface of electrospun fibers made from styrene/maleic anhydride (B1165640) copolymers. nih.gov

The incorporation of 5A8Q into these polymer matrices is not merely a physical mixture. In the PVA/CMC/5A8Q system, experiments can be performed to create Cu(II) and Fe(III) complexes within the crosslinked materials. nih.gov The formation of these complexes within the polymer matrix has been confirmed using various analytical techniques, including scanning electron microscopy (SEM), attenuated total reflection Fourier-transform infrared (ATR-FTIR) spectroscopy, energy-dispersive X-ray spectroscopy (EDX), and X-ray photoelectron spectroscopy (XPS). nih.gov

The resulting functionalized polymeric materials exhibit a range of properties, including antibacterial and antifungal efficacy. nih.gov The release of the 5A8Q and its metal complexes from the polymer matrix can be tailored, which is influenced by the hydrophilic or hydrophobic nature of the material. nih.gov

Table 1: Properties of 5-Amino-8-hydroxyquinoline (5A8Q) Functionalized Polymeric Materials

| Polymer Matrix | Functionalization Method | Resulting Material | Key Properties |

|---|---|---|---|

| Poly(vinyl alcohol) / Carboxymethyl cellulose (PVA/CMC) | Electrospinning | 5A8Q-containing nanofibers | Antibacterial, Antifungal, Controlled Release |

Role in the Synthesis and Modification of Nanomaterials

5-Aminoquinolin-8-ol hydrochloride serves as a versatile building block for the synthesis and surface modification of nanomaterials, thereby imparting specific functionalities. The electrospun fibrous materials based on PVA/CMC loaded with 5A8Q are themselves a form of nanomaterial, specifically nanofibers, with diameters in the nanometer range. nih.govnih.gov

The presence of the 8-hydroxyquinoline (B1678124) moiety is crucial, as it is a well-known chelating agent for a variety of metal ions. This property is exploited to create metal-organic complexes on the nanoscale. For instance, the PVA/CMC/5A8Q nanofibers can be treated to form Cu(II) and Fe(III) complexes directly within the fibrous structure. nih.gov This in-situ formation of metal complexes modifies the properties of the nanomaterial, leading to enhanced biological activity. nih.gov

The modification of nanomaterials with 5-amino-8-hydroxyquinoline can significantly alter their surface characteristics and performance. The chemical immobilization of 5-amino-8-hydroxyquinoline onto the surface of electrospun fibers is a prime example of surface functionalization at the nanoscale. nih.gov This covalent attachment ensures the stability of the functional molecule on the nanomaterial surface.

Photofunctional Materials Development (e.g., Organic Light-Emitting Diodes)

Derivatives of 8-hydroxyquinoline, such as tris-(8-hydroxyquinoline)aluminum (Alq3), are renowned for their use as light-emitting materials in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The introduction of a 5-amino group to the 8-hydroxyquinoline ligand has been explored to tune the electronic properties of these metal complexes for applications in photofunctional devices.

Tris-(5-amino-8-hydroxyquinoline)aluminum complexes have been synthesized and investigated for their potential in inverted organic solar cells, which share many material principles with OLEDs. rsc.orgresearchgate.net In these devices, the 5-amino substituted complexes were used as anode buffer layers. rsc.org Spectroscopic and electrochemical studies have confirmed that the 5-amino substitution on the hydroxyquinoline ligand directly influences the position of the highest occupied molecular orbital (HOMO) levels of the resulting aluminum complexes, while the lowest unoccupied molecular orbital (LUMO) levels remain largely unaffected. rsc.orgresearchgate.net

This targeted modification of the HOMO level is critical for improving charge transport in the device. rsc.org While these specific tris-(5-amino-8-hydroxyquinoline)aluminum complexes demonstrated lower emission properties compared to the parent Alq3, they proved to be effective as charge transporting buffer layers between the photoactive layer and the anode in organic solar cells. rsc.orgresearchgate.net This highlights the role of 5-amino-8-hydroxyquinoline derivatives in the development of materials for a broader range of photofunctional applications beyond just light emission.

Table 2: Electronic Properties of a Tris-(5-amino-8-hydroxyquinoline)aluminum Complex vs. Alq3

| Compound | HOMO Level (eV) | LUMO Level (eV) | Application in Study |

|---|---|---|---|

| Alq3 | -5.70 | -3.15 | Emitter/Buffer Layer |

| Tris-(5-amino-8-hydroxyquinoline)aluminum derivative | Elevated vs. Alq3 | Unaffected vs. Alq3 | Anode Buffer Layer |

Data derived from studies on tris-(5-amino-8-hydroxyquinoline)aluminum complexes. rsc.orgresearchgate.net

Self-Assembled Systems and Thin Films

The ability of 5-amino-8-hydroxyquinoline derivatives to form well-defined structures is evident in their application in self-assembled systems and the fabrication of thin films. The electrospinning process used to create PVA/CMC/5A8Q nanofibers is itself a form of directed self-assembly, where the polymer jets arrange into a non-woven mat of nanofibers. nih.govnih.gov

In the context of electronic devices, thin films of materials containing 5-amino-8-hydroxyquinoline are crucial for their functionality. The tris-(5-amino-8-hydroxyquinoline)aluminum complexes were utilized as thin anode buffer layers in inverted organic solar cells. rsc.orgresearchgate.net The performance of such devices is highly dependent on the quality and uniformity of these thin films, which are typically deposited through vacuum evaporation or solution processing techniques. The molecular design of the 5-amino-8-hydroxyquinoline ligand and its resulting metal complex influences the morphology and stability of these films.

Surface Functionalization for Specific Material Properties

Surface functionalization is a key strategy for tailoring the properties of materials for specific applications, and 5-amino-8-hydroxyquinoline is a valuable tool in this regard. The chemical immobilization of 5-amino-8-hydroxyquinoline onto the surface of electrospun polymer fibers is a direct method of surface functionalization. nih.gov This process attaches the functional molecule to the material's surface, which can then impart properties such as metal-ion chelation or biological activity.

In the realm of electronic materials, the use of tris-(5-amino-8-hydroxyquinoline)aluminum complexes as an anode buffer layer is another example of surface functionalization. rsc.orgresearchgate.net In this case, the surface of the photoactive layer is modified with a thin film of the complex. This functionalization serves to reduce the energy barrier for charge extraction, thereby improving the efficiency of the device. rsc.org The presence of the amino group on the quinoline (B57606) ligand is instrumental in tuning the electronic properties of the complex to achieve this specific surface modification. rsc.orgresearchgate.net

Compound Name Table

| Compound Name |

|---|

| This compound |

| 5-amino-8-hydroxyquinoline (5A8Q) |

| poly(vinyl alcohol) (PVA) |

| carboxymethyl cellulose (CMC) |

| tris-(8-hydroxyquinoline)aluminum (Alq3) |

Future Research Trajectories and Interdisciplinary Prospects

Exploration of Unconventional Synthetic Routes and Novel Methodologies

The development of novel and efficient synthetic strategies is paramount for expanding the accessibility and application of 5-aminoquinolin-8-ol (B76478) hydrochloride and its derivatives. Current research efforts are increasingly focused on moving beyond traditional multi-step syntheses towards more elegant and sustainable approaches.

One promising area of exploration is the use of C-H functionalization reactions. nih.gov This strategy allows for the direct modification of the quinoline (B57606) scaffold, bypassing the need for pre-functionalized starting materials and thereby reducing step counts and improving atom economy. For instance, an 8-aminoquinoline-directed C(sp2)–H arylation has been successfully employed as a key step in the synthesis of complex chiral cyclobutane (B1203170) keto acids from myrtenal. nih.gov This highlights the potential of directed C-H activation to introduce a wide array of aryl and heteroaryl groups onto the quinoline core.

The synthesis of 8-hydroxyquinolines with different functionalities at various positions is also an active area of research. For example, a method for preparing 8-hydroxyquinolines with amino and thioalkyl functionalities at the 4-position has been developed, starting from the chlorination of 4-hydroxy-8-tosyloxyquinoline. researchgate.net Similarly, multistep methods have been utilized to synthesize 5-amino-7-bromoquinolin-8-yl sulfonates. nih.gov

These unconventional synthetic approaches are not only aimed at improving the efficiency of known compound synthesis but also at accessing novel chemical space. By exploring new reaction pathways, chemists can create derivatives of 5-aminoquinolin-8-ol with unique substitution patterns and three-dimensional structures, which may lead to the discovery of materials with novel properties and applications.

Computational Design of Novel Derivatives with Predicted Properties

Computational chemistry and molecular modeling have become indispensable tools in the rational design of novel molecules with tailored properties. In the context of 5-aminoquinolin-8-ol hydrochloride, computational approaches are being employed to predict the physicochemical and electronic properties of new derivatives, thereby guiding synthetic efforts towards the most promising candidates.

By utilizing quantum mechanical calculations and quantitative structure-activity relationship (QSAR) models, researchers can screen virtual libraries of 5-aminoquinolin-8-ol derivatives and predict their properties. This in-silico screening significantly reduces the time and resources required for experimental synthesis and testing. For example, computational studies can predict parameters such as electronic absorption and emission spectra, which are crucial for applications in materials science like organic light-emitting diodes (OLEDs).

Furthermore, computational methods are being used to design derivatives with specific functionalities. For instance, the design and synthesis of novel amino-quinoline-5,8-dione derivatives have been guided by computational predictions of their biological activities. nih.gov Similarly, the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel 5-O-benzoylpinostrobin derivatives, which share a core structural motif with quinolines, have been predicted using various web servers. nih.gov This predictive capability is essential for developing new materials with desired performance characteristics and minimal undesirable side effects.

The integration of computational design with synthetic chemistry creates a powerful feedback loop. Experimental results can be used to refine and validate the computational models, leading to increasingly accurate predictions and a more efficient discovery pipeline for novel 5-aminoquinolin-8-ol derivatives with enhanced properties.

Synergistic Applications in Emerging Technologies (Non-Biological Focus)

The unique chemical structure of 5-aminoquinolin-8-ol, featuring a metal-chelating 8-hydroxyquinoline (B1678124) core and a reactive amino group, makes it a versatile building block for advanced materials with applications in emerging technologies. Research is increasingly focused on harnessing these properties for non-biological applications, particularly in materials science and electronics.

One of the most promising areas is the development of novel materials for organic light-emitting diodes (OLEDs). The 8-hydroxyquinoline moiety is a well-known ligand in the formation of metal complexes, such as tris(8-hydroxyquinoline)aluminum (Alq3), which are widely used as emitter and electron-transporting materials in OLEDs due to their excellent electronic properties and stability. scispace.com The amino group on the 5-aminoquinolin-8-ol scaffold provides a convenient handle for further functionalization, allowing for the fine-tuning of the electronic and photophysical properties of the resulting metal complexes. This could lead to the development of new OLED materials with improved efficiency, color purity, and operational lifetime.

Furthermore, the chelating ability of 8-hydroxyquinoline derivatives makes them suitable for applications in fluorescent chemosensors for the detection of metal ions. scispace.com The amino group can be modified to introduce specific recognition sites, enhancing the selectivity and sensitivity of the sensor for particular metal ions. This is of significant interest for environmental monitoring and industrial process control.

The ability of the amino group to participate in polymerization reactions also opens up possibilities for creating novel conductive polymers and functional materials. By incorporating the 5-aminoquinolin-8-ol unit into a polymer backbone, it may be possible to develop materials with unique optoelectronic properties or materials that can act as catalysts or scavengers for heavy metals.

Challenges and Opportunities in Process Optimization and Scalability

While the synthesis of this compound and its derivatives holds great promise, significant challenges remain in optimizing and scaling up the production processes. Addressing these challenges is crucial for the widespread adoption of these compounds in various technological applications.

A major challenge lies in the transition from laboratory-scale synthesis to large-scale industrial production. Many of the novel synthetic methods being developed, while elegant and efficient on a small scale, may not be readily transferable to a manufacturing environment. semanticscholar.org Issues such as reagent cost, reaction conditions (e.g., high temperatures or pressures), and product purification can become major hurdles. semanticscholar.org For instance, the use of expensive catalysts or protecting groups may be feasible in a research setting but economically prohibitive for bulk production.

The optimization of reaction parameters is a key opportunity for improving the efficiency and cost-effectiveness of the synthesis. semanticscholar.org High-throughput experimentation (HTE) tools, which allow for the rapid screening of a large number of reaction conditions in parallel, can significantly accelerate the optimization process. semanticscholar.org By systematically varying parameters such as temperature, solvent, catalyst, and reactant concentrations, researchers can identify the optimal conditions for maximizing yield and purity while minimizing reaction time and waste.

Another opportunity lies in the development of continuous flow chemistry processes. Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for easier scale-up. By designing and implementing continuous flow reactors for the synthesis of this compound, it may be possible to achieve higher throughput and more consistent product quality.

Furthermore, the development of more sustainable synthetic routes is a critical consideration. This includes the use of greener solvents, renewable starting materials, and catalytic methods that minimize the generation of hazardous waste. The principles of green chemistry should be integrated into the design and optimization of synthetic processes from the outset.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

AI can also play a crucial role in the analysis of complex experimental data. For instance, in high-throughput screening experiments, AI algorithms can rapidly analyze the results and identify the most promising "hit" compounds for further investigation. This can significantly speed up the discovery of new materials with desired properties.

Furthermore, the integration of AI with robotics and automation can create closed-loop systems for chemical discovery. In such a system, an AI algorithm could design a new molecule, a robotic system could synthesize it, and an automated platform could test its properties. The results would then be fed back to the AI algorithm to refine its models and design the next generation of molecules. This autonomous approach has the potential to dramatically accelerate the pace of innovation in the field.

Q & A

Basic Questions

Q. What are the recommended handling and storage protocols for 5-Aminoquinolin-8-ol hydrochloride to ensure laboratory safety?

- Methodological Answer : Always handle the compound in a well-ventilated fume hood to minimize inhalation exposure. Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact . Store in a tightly sealed container under dry, cool conditions (below 25°C) away from oxidizers and heat sources to avoid decomposition into toxic gases (e.g., CO, NOx) . Regularly inspect storage containers for degradation, as aged samples may pose increased hazards .

Q. What spectroscopic or chromatographic methods are recommended for characterizing the purity of this compound?

- Methodological Answer : Employ UV-Vis spectroscopy (λmax ~300–350 nm, depending on solvent polarity) for preliminary purity assessment. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (adjusted to pH 3 with trifluoroacetic acid) is effective for quantifying impurities . Mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR; ¹H/¹³C) can confirm structural integrity using reference data (e.g., InChI Key: YDEUKNRKEYICTH-UHFFFAOYSA-N) .

Q. What in vitro models are appropriate for preliminary toxicity assessment of this compound?

- Methodological Answer : Use standardized cell lines (e.g., HEK293 or HepG2) for cytotoxicity assays (MTT or resazurin-based). Acute oral toxicity can be extrapolated from rodent LD50 data (>11,500 mg/kg in rats) , but prioritize in vitro assays to comply with ethical guidelines. Include positive controls (e.g., staurosporine for apoptosis) and validate results with replicate experiments.

Advanced Research Questions

Q. How can researchers address contradictory data regarding the redox activity of this compound in biochemical assays?

- Methodological Answer : Design controlled experiments to isolate redox mechanisms. For example, compare its activity in the presence/absence of reducing agents (e.g., DTT) or metal chelators (e.g., EDTA) to identify confounding factors . Use cyclic voltammetry to measure redox potentials and correlate with functional outcomes (e.g., enzyme inhibition in cysteine cathepsin assays) . Replicate studies under inert atmospheres (argon) to exclude oxygen-mediated oxidation artifacts.

Q. What experimental strategies are effective in mitigating decomposition of this compound under high-temperature conditions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (>145°C) . For high-temperature reactions, use stabilizing agents (e.g., antioxidants like BHT) or perform reactions under nitrogen/argon to suppress oxidative pathways. Monitor decomposition byproducts via gas chromatography-mass spectrometry (GC-MS) and adjust conditions to minimize hazardous gas formation (e.g., NOx) .

Q. How can the reactivity of this compound with oxidizing agents be systematically evaluated to prevent hazardous byproducts?